Fmoc-Val-Gly-OH

Description

The exact mass of the compound Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMPPRIMKZLKTB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223662 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142810-19-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142810-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Val-Gly-OH: Properties, Applications, and Protocols

Section 1: Introduction to Fmoc-Val-Gly-OH

Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-glycine, commonly abbreviated as this compound, is a pivotal dipeptide building block in the field of synthetic peptide chemistry.[1] As an N-terminally protected dipeptide, it serves a critical function in the Fmoc/tBu (Fluorenylmethoxycarbonyl/tert-Butyl) strategy of Solid-Phase Peptide Synthesis (SPPS), the predominant methodology for preparing synthetic peptides in both academic research and industrial drug development.[2]

The strategic value of this compound lies in its ability to introduce two amino acid residues—Valine and Glycine—in a single coupling step. This approach is not merely a matter of convenience; it is a sophisticated tactic to circumvent common challenges in SPPS, such as low-efficiency couplings due to steric hindrance or the formation of secondary structures in the growing peptide chain that can impede subsequent reactions. Its application extends across various domains, including the development of peptide-based therapeutics, the engineering of novel proteins and biomaterials, and the creation of specialized diagnostic reagents.[1][3] This guide provides a comprehensive technical overview of its properties, detailed protocols for its application, and methods for its analytical characterization, tailored for professionals in chemical and pharmaceutical sciences.

Section 2: Core Physicochemical Properties

The efficacy and reliability of this compound in synthesis are directly correlated with its fundamental chemical and physical characteristics. Understanding these properties is essential for proper handling, storage, and application.

Structural and Molecular Data

The molecule consists of a dipeptide core (Val-Gly) where the N-terminal amine of the valine residue is protected by the base-labile Fmoc group.

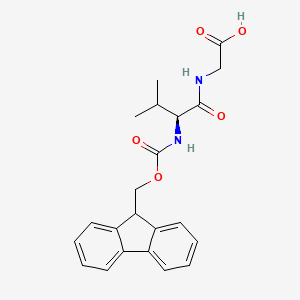

Caption: Chemical Structure of this compound.

Quantitative Properties Summary

A consolidated summary of key quantitative data is presented below. It is crucial for researchers to note that some physical properties, such as melting point, can vary between suppliers due to differences in purity and polymorphic form.

| Property | Value | Source(s) |

| CAS Number | 142810-19-3 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C₂₂H₂₄N₂O₅ | [1][3][4][5][6][7][8] |

| Molecular Weight | 396.44 g/mol | [1][3][4][6] |

| Appearance | White to off-white powder | [1][3] |

| Purity (Typical) | ≥98% (HPLC) | [1][3] |

| Melting Point | 198-204 °C or 146 °C | [1][3][4][6] |

| Optical Rotation | [α]²⁰D = -13.7 ± 5° (c=1 in DMF) | [1][3] |

Expert Insights on Property Discrepancies: The notable variation in the reported melting point (198-204 °C vs. 146 °C) likely stems from differences in the crystalline structure (polymorphism) or the presence of minute impurities.[1][3][4][6] Researchers should always refer to the certificate of analysis for the specific lot they are using and not rely solely on generic catalog values.

Solubility Profile

While specific solubility data for this compound is not extensively published, its solubility profile can be reliably inferred from its constituent parts (Fmoc group, valine, glycine) and related compounds.[10][11][12] It is expected to be:

-

Highly soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

-

Sparingly soluble in other organic solvents like methanol.

-

Practically insoluble in water.

This solubility profile is ideal for SPPS, where DMF is the solvent of choice for coupling reactions.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The Rationale for Dipeptide Incorporation

The sequential addition of single amino acids is the standard SPPS workflow. However, certain sequences are notoriously "difficult," leading to incomplete reactions, deletions, and a final product that is challenging to purify. The use of this compound is a strategic decision to mitigate such issues.

Causality behind this choice includes:

-

Overcoming Aggregation: During the synthesis of long peptides, the growing chain can fold and aggregate on the solid support, rendering the N-terminus inaccessible. Introducing a pre-formed dipeptide can disrupt these secondary structures and improve the efficiency of subsequent couplings.[2]

-

Preventing Diketopiperazine Formation: The coupling of a third amino acid to a dipeptide-resin, especially one ending in Glycine or Proline, can be complicated by an intramolecular side reaction that cleaves the dipeptide from the resin to form a cyclic diketopiperazine. Using this compound to couple to a longer peptide chain (N > 2) bypasses this specific risk point.

-

Improving Synthesis of Repetitive Sequences: For peptides containing repeating Gly-Val motifs, using the dipeptide building block can significantly enhance synthesis speed and purity.

Experimental Protocol: Coupling this compound to a Peptide-Resin

This protocol outlines a self-validating workflow for coupling the dipeptide onto a solid support resin (e.g., Rink Amide resin) with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (1.0 eq)

-

This compound (3.0 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6.0 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

SPPS reaction vessel

Workflow Visualization:

Caption: SPPS workflow for coupling this compound.

Step-by-Step Methodology:

-

Resin Preparation: If the starting peptide-resin is Fmoc-protected, begin with deprotection. Add a 20% piperidine solution in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat once. This step is critical as it cleaves the Fmoc group, exposing the free amine required for the next coupling.

-

Washing: Thoroughly wash the deprotected resin with DMF (at least 3 cycles) to remove all residual piperidine, which would otherwise neutralize the subsequent activation reagents.

-

Dipeptide Activation (Pre-activation): In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) to the solution. Allow this mixture to react for 1-2 minutes. Causality: This step forms a highly reactive acyl-OAt-ester intermediate, which is primed to react efficiently with the resin's free amine. Using a slight excess of the dipeptide and coupling reagent drives the reaction to completion.

-

Coupling Reaction: Add the activated dipeptide solution to the washed resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

-

Post-Coupling Wash: After the reaction period, drain the vessel and wash the resin thoroughly with DMF (at least 3 cycles) to remove any unreacted reagents and byproducts.

-

Validation (Kaiser Test): Perform a qualitative Kaiser test on a small sample of the resin beads. This colorimetric test detects the presence of primary amines. A negative result (beads remain yellow/colorless) confirms the successful consumption of all free amines and thus a complete coupling. A positive result (beads turn blue) indicates an incomplete reaction, necessitating a second coupling step. This self-validating step is crucial for ensuring the integrity of the final peptide.

Section 4: Analytical Characterization

Rigorous analytical testing of this compound is imperative to guarantee its identity and purity before its use in synthesis.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[1][13]

-

Methodology: A reverse-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Purpose: This method separates the main compound from any impurities, allowing for precise quantification of purity, which should typically be ≥98%.[1]

-

-

Mass Spectrometry (MS):

-

Methodology: Electrospray ionization (ESI) is commonly employed.

-

Purpose: MS provides unambiguous confirmation of the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 397.4 g/mol . This confirms the identity of the material.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: ¹H NMR spectra provide detailed structural information.

-

Purpose: The resulting spectrum can be compared against a reference standard to confirm the chemical structure, including the integrity of the Fmoc, valine, and glycine moieties. Reference spectra for this compound are available in public databases.[14]

-

Section 5: Handling, Storage, and Safety

Storage: There is conflicting information from suppliers regarding optimal storage temperature, with recommendations ranging from room temperature to -20°C.[1][3][4][5][6]

-

Best Practice: As a Senior Application Scientist, the most prudent recommendation is to always follow the storage conditions specified on the manufacturer's product data sheet and certificate of analysis. In the absence of specific instructions, store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry environment (2-8°C is a safe general practice).

Safety Precautions: this compound is not classified as a hazardous substance under GHS.[15] However, it should be handled with standard laboratory precautions for chemical powders.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Always consult the product's Safety Data Sheet (SDS) for comprehensive safety information before use.[16]

Section 6: Conclusion

This compound is more than just a simple dipeptide; it is a specialized tool that empowers peptide chemists to overcome significant synthetic challenges. Its well-defined physicochemical properties, coupled with its strategic application, facilitate the efficient and high-purity synthesis of complex peptides. By understanding its characteristics and employing validated protocols as detailed in this guide, researchers and drug development professionals can leverage this compound to its full potential, accelerating the discovery and production of novel peptide-based materials and therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 5 g, CAS No. 142810-19-3 | Peptides & Biochemicals | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 5. This compound, 142810-19-3 | BroadPharm [broadpharm.com]

- 6. This compound | 142810-19-3 | FF111329 | Biosynth [biosynth.com]

- 7. Buy this compound | 142810-19-3 [smolecule.com]

- 8. chempep.com [chempep.com]

- 9. This compound from China manufacturer - chengdu Pukang Biological Technology Co., Ltd [pu-kang.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. phenomenex.com [phenomenex.com]

- 14. This compound(142810-19-3) 1H NMR [m.chemicalbook.com]

- 15. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 16. anaspec.com [anaspec.com]

An In-depth Technical Guide to Fmoc-Val-Gly-OH: Structure, Properties, and Application in Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the dipeptide Fmoc-Val-Gly-OH. It delves into its molecular characteristics, physicochemical properties, and provides a detailed exploration of its application in solid-phase peptide synthesis (SPPS), emphasizing experimental causality and best practices.

Introduction: The Significance of Fmoc-Protected Dipeptides in Peptide Synthesis

The synthesis of peptides with well-defined sequences is a cornerstone of drug discovery and biomedical research.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a widely adopted method in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which preserves the integrity of sensitive amino acid side chains.[2][3] this compound, a dipeptide building block, offers a strategic advantage in the synthesis of complex peptides by incorporating two amino acid residues in a single coupling step, thereby improving efficiency and potentially minimizing side reactions like diketopiperazine formation, which can occur at the dipeptide stage.[4][5] This guide will provide a detailed examination of this compound, from its fundamental molecular properties to its practical application in the laboratory.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular characteristics of this compound is paramount for its effective use in peptide synthesis.

Molecular Structure and Weight

This compound, with the synonym Na-Fmoc-L-valylglycine, is comprised of a valine residue and a glycine residue linked by a peptide bond.[5] The N-terminus of the valine residue is protected by the base-labile Fmoc group.

Molecular Formula: C₂₂H₂₄N₂O₅[5][6]

Molecular Weight: 396.44 g/mol [5][6]

The structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 142810-19-3 | [5][6] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 198 - 204 °C | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Optical Rotation | [a]D20 = -13.7 ± 5 ° (c=1 in DMF) | [5] |

| Storage | Store at room temperature | [5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in SPPS, a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2][3]

The Rationale for Using a Dipeptide Building Block

The use of dipeptide units like this compound offers several advantages in SPPS:

-

Increased Efficiency: A single coupling step introduces two amino acid residues, accelerating the overall synthesis process.

-

Reduced Side Reactions: The formation of an intramolecular cyclic dipeptide, known as a diketopiperazine, is a common side reaction at the dipeptide stage, especially with certain amino acid sequences.[4] Introducing the Val-Gly unit as a pre-formed dipeptide bypasses this problematic step.

-

Improved Purity of Crude Peptide: By minimizing side reactions, the purity of the final peptide product can be significantly enhanced, simplifying subsequent purification steps.[7]

Challenges Associated with the Valine Residue

The valine residue in this compound presents a specific challenge due to its bulky isopropyl side chain, which can lead to steric hindrance during the coupling reaction.[8][9][10] This steric bulk can impede the approach of the activated carboxyl group to the deprotected amine on the resin-bound peptide, potentially leading to incomplete coupling.

To overcome this, several strategies can be employed:

-

Use of High-Reactivity Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[11]

-

Double Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.[11]

-

Increased Reaction Time and Temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can improve coupling efficiency, though careful monitoring is required to avoid potential side reactions.[11]

Racemization Considerations

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate.[1][12][13] The activation of the carboxylic acid group of the incoming amino acid can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization.[14]

For this compound, the risk of racemization of the valine residue during activation must be considered. Strategies to minimize racemization include:

-

Choice of Coupling Reagents: Additives such as HOBt (Hydroxybenzotriazole) or its derivatives are known to suppress racemization.[4]

-

Base Selection: Using a weaker, non-nucleophilic base like 2,4,6-trimethylpyridine (collidine) instead of a stronger base like N,N-Diisopropylethylamine (DIPEA) can be advantageous for amino acids prone to racemization.[11]

-

Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the opportunity for racemization to occur.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in manual SPPS.

Resin Swelling and Fmoc Deprotection

This protocol describes the initial preparation of the resin and the removal of the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

Caption: Workflow for Resin Swelling and Fmoc Deprotection.

Methodology:

-

Resin Swelling: Place the appropriate amount of resin in a reaction vessel and add enough N,N-dimethylformamide (DMF) to swell the resin. Agitate for 30-60 minutes.[14]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Mix for 3 minutes and then drain.[14]

-

Final Deprotection: Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes to ensure complete removal of the Fmoc group.[14]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14][15]

Coupling of this compound

This protocol details the activation and coupling of this compound to the deprotected amine on the resin.

Caption: Workflow for Coupling this compound.

Methodology:

-

Prepare Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.[11]

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Allow the reaction to proceed for 2-4 hours with agitation.[11]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]

Conclusion

This compound is a highly effective dipeptide building block that can significantly enhance the efficiency and purity of solid-phase peptide synthesis. A comprehensive understanding of its molecular properties, coupled with strategic considerations regarding the steric hindrance of the valine residue and the potential for racemization, is crucial for its successful application. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to incorporate this compound into their peptide synthesis strategies, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 142810-19-3 | BroadPharm [broadpharm.com]

- 7. ajpamc.com [ajpamc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Racemization in peptide synthesis | PPTX [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Fmoc-Val-Gly-OH in DMF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The solubility of protected dipeptides is a critical parameter in solid-phase peptide synthesis (SPPS) and the overall drug development pipeline. Insufficient solubility of building blocks like Fmoc-Val-Gly-OH in commonly used solvents such as N,N-Dimethylformamide (DMF) can lead to significant challenges, including incomplete coupling reactions, peptide aggregation, and ultimately, lower purity and yield of the target peptide. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound in DMF. We will explore the underlying physicochemical principles governing its solubility, present available qualitative and analogous quantitative data, and provide a detailed, field-proven protocol for experimentally determining its solubility. Furthermore, this guide will delve into the factors influencing solubility and offer practical troubleshooting strategies to mitigate common issues encountered in the laboratory.

The Central Role of Solubility in Peptide Synthesis: Why this compound in DMF Matters

The synthesis of peptides is a step-wise process, and the efficiency of each coupling step is paramount. This compound, a dipeptide composed of valine and glycine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a common building block. DMF is the solvent of choice for many SPPS protocols due to its excellent solvating properties for a wide range of protected amino acids and peptides.

A homogeneous solution of the Fmoc-dipeptide in DMF is essential for ensuring that the activated amino acid has unrestricted access to the N-terminus of the growing peptide chain on the solid support. Poor solubility can lead to:

-

Incomplete Coupling: If the dipeptide is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete acylation of the resin-bound peptide.

-

Aggregation: Undissolved or poorly solvated peptide chains have a higher propensity to aggregate through intermolecular hydrogen bonding, often forming β-sheet structures. This is particularly relevant for sequences containing β-branched amino acids like valine.[1][2]

-

Difficult Purification: The presence of deletion sequences and other impurities resulting from incomplete reactions complicates the purification of the final peptide product.

Understanding and controlling the solubility of this compound in DMF is therefore not just a matter of convenience but a fundamental requirement for reproducible and high-yield peptide synthesis.

Solubility Profile of this compound in DMF: A Data-Driven Perspective

One supplier's product information for this compound specifies that the optical rotation is measured in DMF (c=1), which strongly indicates that it is soluble at least to that concentration (10 mg/mL or approximately 25 mM).[3] For a related compound, Fmoc-D-Val-OH, it is reported to be "clearly soluble" in DMF at a concentration of ≥ 0.5 M.[4] While this is for the single amino acid and the D-enantiomer, it provides a useful benchmark.

Table 1: Qualitative and Analogous Solubility Data

| Compound | Solvent | Reported Solubility | Approximate Concentration | Source |

| This compound | DMF | Optical rotation measured at c=1 | ~25 mM | --INVALID-LINK--[3] |

| Fmoc-D-Val-OH | DMF | ≥ 0.5 M ("clearly soluble") | ≥ 500 mM | --INVALID-LINK--[4] |

| Fmoc-Gly-OH | DMF | "clearly soluble" (25 mmole in 50 ml) | 0.5 M | --INVALID-LINK-- |

It is crucial for researchers to recognize that the actual solubility can be influenced by factors such as the purity of the dipeptide and the specific grade and water content of the DMF used. Therefore, for critical applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining the Solubility of this compound in DMF

This section provides a detailed, step-by-step gravimetric method for determining the solubility of this compound in DMF. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous DMF (peptide synthesis grade)

-

Analytical balance (readable to 0.01 mg)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated positive displacement micropipettes

-

HPLC vials with inserts

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 10-20 mg of this compound into a 1.5 mL microcentrifuge tube. Record the exact weight.

-

Add a precise volume of anhydrous DMF (e.g., 200 µL) to the tube.

-

Tightly cap the tube and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure that a true equilibrium between the solid and the dissolved dipeptide is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Clarification:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully transfer a known volume (e.g., 100 µL) of the clear supernatant to a pre-weighed, clean HPLC vial insert. Be cautious not to disturb the pellet. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the HPLC vial insert containing the supernatant in a vacuum concentrator (e.g., SpeedVac) or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the DMF is completely evaporated.

-

Once dry, place the vial insert in a desiccator to cool to room temperature.

-

Accurately weigh the vial insert containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial insert from the final weight.

-

The solubility can then be expressed in various units:

-

mg/mL: (mass of dissolved dipeptide in mg) / (volume of supernatant transferred in mL)

-

Molarity (mol/L): (mass of dissolved dipeptide in g / Molecular Weight of this compound) / (volume of supernatant transferred in L)

-

-

The molecular weight of this compound is 396.44 g/mol .[3]

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Factors Influencing the Solubility of this compound in DMF

The solubility of a protected dipeptide is a multifactorial property. Understanding these factors is key to troubleshooting and optimizing synthesis protocols.

-

Molecular Structure: The presence of the bulky, hydrophobic Fmoc group and the nonpolar side chain of valine contribute to its solubility in organic solvents like DMF. However, the peptide backbone's capacity for hydrogen bonding can lead to self-association and reduced solubility.

-

Peptide Aggregation: The Val-Gly sequence can be prone to aggregation. Valine, being a β-branched amino acid, can promote the formation of β-sheet structures, which are often insoluble.[1][2] Glycine, due to its conformational flexibility, can also participate in these structures.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective strategy to dissolve this compound, but caution must be exercised to avoid potential degradation or side reactions.

-

Purity of the Dipeptide: Impurities can sometimes enhance or decrease solubility. It is always advisable to use high-purity reagents for consistent results.

-

Solvent Grade: The water content in DMF can significantly impact the solubility of protected peptides. Anhydrous DMF is recommended for SPPS to avoid premature Fmoc deprotection and to ensure consistent solvation.

Interplay of Factors Affecting Solubility

Caption: Factors influencing this compound solubility.

Troubleshooting Common Solubility Issues

Encountering solubility problems with this compound in DMF is a common challenge. The following strategies can be employed to address these issues:

-

Sonication: Applying ultrasonic energy can help break up solid aggregates and facilitate dissolution.[5]

-

Gentle Warming: As mentioned, carefully warming the solution can increase solubility. A water bath set to 30-40°C is often sufficient.

-

Use of Co-solvents: In some cases, the addition of a small amount of a different solvent, such as dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP), can disrupt aggregation and improve solubility. However, the compatibility of the co-solvent with the subsequent reaction steps must be considered.

-

"Magic Mixture": For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) has been shown to be effective in solubilizing hydrophobic peptides.[1]

-

Chaotropic Salts: The addition of chaotropic salts like lithium chloride (LiCl) can disrupt the hydrogen bonding networks that lead to aggregation, thereby improving solubility.[1] A stock solution of LiCl in DMF can be prepared and used for dissolving the dipeptide.

Conclusion

The solubility of this compound in DMF is a critical parameter for the successful synthesis of peptides. While quantitative data is sparse, an understanding of the underlying physicochemical principles, coupled with robust experimental protocols for solubility determination, empowers researchers to navigate the challenges associated with this dipeptide. By considering the factors that influence solubility and employing effective troubleshooting strategies, scientists and drug development professionals can ensure the efficiency and reproducibility of their peptide synthesis workflows, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

Synthesis and purification of Fmoc-Val-Gly-OH

An In-Depth Technical Guide to the Solution-Phase Synthesis and Purification of Fmoc-Val-Gly-OH

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of N-(9-Fluorenylmethoxycarbonyl)-L-valyl-glycine (this compound). This dipeptide is a crucial building block in the development of peptide-based therapeutics and other advanced biomaterials.[1] Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles behind the chosen protocols, focusing on a robust solution-phase synthesis strategy. It is intended for researchers, chemists, and process development scientists who require a deep, practical understanding of peptide coupling chemistry to ensure the production of high-purity materials. We will explore the mechanistic rationale for reagent selection, provide detailed experimental procedures, and outline a rigorous analytical workflow for quality control.

Strategic Overview: The Rationale for Solution-Phase Synthesis

While Solid-Phase Peptide Synthesis (SPPS) has revolutionized the creation of long-chain peptides, the efficient and scalable production of short fragments like dipeptides is often best accomplished through classical solution-phase synthesis.[2][3][4] This approach offers several advantages for this compound, including straightforward scale-up, easier purification of the final product through recrystallization, and a lower cost basis by avoiding expensive resins and specialized equipment.

The core transformation involves the formation of an amide (peptide) bond between the carboxyl group of Fmoc-L-Valine (Fmoc-Val-OH) and the amino group of Glycine (H-Gly-OH). The primary challenge lies in activating the valine's carboxyl group to facilitate nucleophilic attack by glycine's amino group, without inducing racemization at the valine's chiral center—a common pitfall in peptide chemistry.

Caption: Overall reaction scheme for the synthesis of this compound.

The Mechanistic Core: Mastering Amide Bond Formation

Directly reacting a carboxylic acid and an amine to form an amide bond requires high temperatures that would degrade our materials and destroy stereochemical integrity. Therefore, the reaction must be mediated by coupling agents. The most reliable and cost-effective method for this synthesis utilizes a carbodiimide in conjunction with a benzotriazole additive.

The Carbodiimide Activator: The Role of EDC

Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are exceptional carboxyl group activators.[5] EDC reacts with the carboxylate of Fmoc-Val-OH to form a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack.

However, using EDC alone is problematic. The O-acylisourea intermediate is unstable and prone to two destructive side reactions:

-

N-Acylurea Formation: The intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and terminates the desired peptide bond formation.[5][6]

-

Racemization: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be abstracted, leading to racemization and a loss of the product's stereochemical purity.[5][7][8]

The Racemization Suppressor: The Critical Function of HOBt

To circumvent these side reactions, an additive is essential. 1-Hydroxybenzotriazole (HOBt) is the classic and most effective choice.[5][7][9] HOBt acts as a nucleophilic trap. It reacts with the highly reactive O-acylisourea intermediate faster than the side reactions can occur. This reaction forms an HOBt-active ester (OBt ester). This new intermediate is sufficiently reactive to proceed with aminolysis by glycine but is significantly more stable than the O-acylisourea, effectively preventing both N-acylurea formation and racemization.[7][10][11]

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. EDC and other coupling agents are known sensitizers.[12][13] DMF is a reproductive toxin. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Solution-Phase Synthesis of Crude this compound

Materials:

-

Fmoc-L-Valine (Fmoc-Val-OH)

-

Glycine (H-Gly-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Val-OH (1.0 eq) and HOBt·H₂O (1.1 eq) in DMF (approx. 5 mL per mmol of Fmoc-Val-OH). Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the cooled solution in one portion. Stir the reaction mixture at 0 °C for 30 minutes to allow for pre-activation.

-

Amine Addition: In a separate flask, dissolve Glycine (1.2 eq) in DMF. Note: Gentle warming or the addition of 1.0 eq of DIPEA may be required to achieve full dissolution.

-

Add the Glycine solution to the activated Fmoc-Val-OH mixture.

-

Add DIPEA (2.5 eq total, accounting for any used to dissolve glycine) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl (approx. 3x the volume of DMF).

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with:

-

1 M HCl (2x)

-

Water (1x)

-

Saturated NaHCO₃ solution (3x) - This removes unreacted acidic Fmoc-Val-OH.

-

Brine (1x)

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid or foam.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the dipeptide, leveraging differences in solubility between the product and impurities.[14]

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimum amount of hot ethyl acetate to completely dissolve the solid.

-

While the solution is still warm, slowly add hexane or heptane dropwise until the solution becomes faintly and persistently turbid.

-

Allow the flask to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in a refrigerator (4 °C) for at least 4 hours (or overnight) to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 1:1 ethyl acetate/hexane.

-

Dry the crystals under high vacuum to a constant weight. A typical yield of pure product is 75-85%.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

| Parameter | Method | Expected Result |

| Purity | RP-HPLC | ≥98% (by area normalization at 265 nm) |

| Identity | ESI-MS | [M+H]⁺ = 397.4 g/mol |

| Structure | ¹H NMR | Spectra consistent with published data[15] |

| Molecular Weight | - | 396.44 g/mol [1] |

| Appearance | Visual | White to off-white powder[1] |

| Melting Point | Melting Point Apparatus | 198 - 204 °C[1] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative purity assessment.[16]

-

System: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the product.[16] The sample is dissolved in a suitable solvent like acetonitrile/water and analyzed in positive ion mode. The primary observed ion should correspond to the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides unambiguous structural confirmation.[16] The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons of the Fmoc group, the aliphatic protons of the valine side chain, and the methylene protons of the glycine residue.[15]

Conclusion

The solution-phase synthesis of this compound via an EDC/HOBt-mediated coupling reaction is a robust, scalable, and reliable method. The key to success lies in understanding the underlying mechanism—specifically, the role of HOBt in trapping the reactive O-acylisourea intermediate to prevent side reactions and preserve stereochemical integrity. Adherence to the detailed protocols for synthesis, work-up, and purification by recrystallization will consistently yield high-purity material. Finally, a multi-pronged analytical approach combining HPLC, MS, and NMR is critical for validating the quality of the final product, ensuring its suitability for demanding downstream applications in peptide synthesis and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. tandfonline.com [tandfonline.com]

- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 13. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound(142810-19-3) 1H NMR spectrum [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Dipeptide Building Blocks in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the strategic incorporation of N-α-Fmoc-protected dipeptide building blocks represents a significant leap forward in enhancing the efficiency and success rate of Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive exploration of the core principles, practical applications, and detailed methodologies associated with the use of Fmoc-dipeptides, moving beyond a simple recitation of protocols to elucidate the underlying chemical rationale and field-proven insights.

The Rationale for Dipeptide Incorporation: Overcoming Intrinsic Challenges in SPPS

The stepwise elongation of a peptide chain, while conceptually straightforward, is often plagued by sequence-dependent difficulties that can severely limit the yield and purity of the target peptide. The primary impetus for utilizing pre-formed Fmoc-dipeptides is to proactively mitigate these issues, which primarily stem from two phenomena: peptide chain aggregation and diketopiperazine formation.

The Challenge of Peptide Aggregation

During SPPS, the growing peptide chain, anchored to a solid support, can engage in inter-chain hydrogen bonding, leading to the formation of stable secondary structures like β-sheets. This aggregation can render the N-terminus of the peptide inaccessible, physically preventing efficient coupling of the subsequent amino acid and leading to truncated or deletion sequences.[1][2] Fmoc-dipeptides, particularly those incorporating structure-disrupting elements, can effectively prevent this by introducing conformational "kinks" that disrupt the formation of these ordered secondary structures.[1][3]

The Pervasive Side Reaction: Diketopiperazine (DKP) Formation

A notorious side reaction, especially in Fmoc-based SPPS, is the formation of diketopiperazines. This occurs at the dipeptide stage when the liberated N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic piperazinedione.[4][5] This intramolecular cyclization is particularly prevalent for sequences containing proline or glycine at the C-terminus of the dipeptidyl-resin. By introducing the first two amino acids as a pre-formed Fmoc-dipeptide unit, this problematic dipeptidyl-resin intermediate is bypassed, thus eliminating the risk of DKP formation for that specific coupling step.[4]

Key Classes of Fmoc-Dipeptide Building Blocks

While simple Fmoc-dipeptides are effective at preventing DKP formation, more specialized derivatives have been developed to tackle the more complex issue of peptide aggregation.

Pseudoproline Dipeptides

Pioneered by Mutter and colleagues, pseudoproline dipeptides are among the most powerful tools for disrupting aggregation.[6] They are derived from serine (Ser) or threonine (Thr) residues, where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen to form an oxazolidine ring.[2][6] This five-membered ring mimics the rigid structure of proline, introducing a "kink" into the peptide backbone that disrupts the hydrogen bonding patterns responsible for β-sheet formation.[3][7] These dipeptides are incorporated as pre-formed Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH units. The native Ser or Thr residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[8]

Dmb-Dipeptides

Another effective class of aggregation-disrupting building blocks are those containing a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the N-terminal amino acid of the dipeptide, for example, Fmoc-Xaa-(Dmb)Gly-OH.[9] The bulky Dmb group acts as a temporary N-alkyl substituent, preventing the formation of inter-chain hydrogen bonds. This approach is particularly useful as it is not limited to sequences containing Ser or Thr.[9]

The logical workflow of SPPS is significantly improved by the incorporation of these specialized dipeptides, as illustrated below.

Caption: Workflow comparison of standard SPPS and SPPS using Fmoc-dipeptides.

Synthesis, Purification, and Characterization of Fmoc-Dipeptides

While a vast library of Fmoc-dipeptides is commercially available, understanding their synthesis and characterization is crucial for quality control and custom applications.

Synthesis

Fmoc-dipeptides are typically synthesized in solution-phase. The process involves the coupling of an N-terminally Fmoc-protected amino acid with a C-terminally protected amino acid, followed by the selective deprotection of the C-terminal group.

Experimental Protocol: Solution-Phase Synthesis of an Fmoc-Dipeptide

-

C-terminal Protection: Protect the carboxylic acid of the C-terminal amino acid as a methyl or benzyl ester.

-

Coupling Reaction:

-

Dissolve the N-Fmoc protected amino acid (1.0 equivalent) and the C-terminally protected amino acid ester (1.0 equivalent) in a suitable solvent (e.g., DMF or DCM).

-

Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to suppress racemization.[10]

-

Stir the reaction mixture at 0°C for 30 minutes, then at room temperature for several hours.

-

-

Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the organic phase with dilute acid, base, and brine. Dry over anhydrous sodium sulfate and evaporate the solvent.

-

C-terminal Deprotection:

-

For methyl esters, perform saponification using a base like lithium hydroxide (LiOH) in a THF/water mixture.

-

For benzyl esters, perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[11]

-

-

Purification: Purify the final Fmoc-dipeptide acid by crystallization or flash column chromatography.

Characterization: A Self-Validating System

The accurate characterization of Fmoc-dipeptide building blocks is critical to ensure the fidelity of the final synthetic peptide.[12] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust, self-validating system for structural confirmation and purity assessment.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the covalent structure and assessing the purity of the dipeptide.[12]

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the characteristic protons of the Fmoc group, the α-protons of each amino acid residue, side-chain protons, and the amide proton.

-

¹³C NMR: Confirms the carbon skeleton of the molecule, including the two distinct carbonyl signals for the amide bond and the carboxylic acid.

Table 1: Expected ¹H NMR Chemical Shifts for a Representative Fmoc-Dipeptide (Fmoc-Gly-Ala-OH) in DMSO-d₆ [12]

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

| Ala Cα-H | ~4.1-4.3 | quartet |

| Ala Cβ-H₃ | ~1.2-1.4 | doublet |

| Gly Cα-H₂ | ~3.6-3.8 | doublet |

| Fmoc CH, CH₂ | ~4.2-4.4 | multiplet |

| Fmoc Aromatic | ~7.3-7.9 | multiplet |

| Amide NH | ~7.5-8.5 | triplet/doublet |

| Carboxyl OH | ~12.0-13.0 | broad singlet |

3.2.2 Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to definitively verify the molecular weight of the Fmoc-dipeptide.[12] Tandem MS (MS/MS) can be employed to confirm the amino acid sequence through fragmentation analysis.[13]

-

Expected Ion: In positive ion mode, the expected molecular ion is [M+H]⁺.

-

Fragmentation: Key fragment ions in MS/MS include b- and y-ions, which result from cleavage of the peptide backbone, confirming the sequence of the dipeptide. The Fmoc group itself can also produce characteristic fragment ions.[13]

Practical Implementation in Solid-Phase Peptide Synthesis

The incorporation of an Fmoc-dipeptide into an SPPS protocol is generally straightforward and compatible with most manual and automated synthesizers.[2]

Experimental Protocol: Manual Coupling of an Fmoc-Dipeptide

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.[1][2]

-

Activation of the Dipeptide: In a separate vessel, dissolve the Fmoc-dipeptide (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU; ~0.95 equivalents relative to the dipeptide) in a minimal volume of DMF.[8]

-

Base Addition: Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the dipeptide) to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes.[8]

-

Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.[1][2] The extended coupling time is often recommended, especially for sterically hindered pseudoproline dipeptides.[6]

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines). A negative test indicates a complete reaction. Wash the resin thoroughly with DMF to remove excess reagents.[8]

Caption: Experimental workflow for coupling an Fmoc-dipeptide in SPPS.

Conclusion: A Strategic Imperative for Modern Peptide Synthesis

Fmoc-protected dipeptides are not merely convenient reagents; they are powerful strategic tools for overcoming some of the most significant challenges in peptide synthesis.[1] Their ability to prevent diketopiperazine formation and, in the case of pseudoproline and Dmb-derivatives, to disrupt peptide aggregation leads to dramatic improvements in crude peptide purity and overall yield. By understanding the chemical principles behind their design and implementing robust, well-characterized building blocks, researchers can significantly enhance the success rate of synthesizing long and complex peptides, thereby accelerating research and development in peptide-based therapeutics and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bachem.com [bachem.com]

- 11. Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Quality Control of High-Purity Fmoc-Val-Gly-OH for Peptide Synthesis

Abstract

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who utilize Fmoc-Val-Gly-OH as a critical building block in solid-phase peptide synthesis (SPPS). The quality of this dipeptide is paramount for the successful synthesis of target peptides, directly impacting crude purity, yield, and the downstream purification process. This document provides a comprehensive overview of the rationale for using this compound, a curated list of commercial suppliers, critical parameters for supplier evaluation, and detailed protocols for incoming quality control. By adopting the methodologies outlined herein, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

Introduction: The Strategic Advantage of this compound in SPPS

The synthesis of peptides, particularly those containing sterically hindered amino acids or aggregation-prone sequences, presents significant challenges in solid-phase peptide synthesis (SPPS). The stepwise coupling of individual amino acids can lead to incomplete reactions, resulting in deletion sequences that are often difficult to separate from the desired product. This compound, a pre-formed dipeptide, offers a strategic solution to mitigate these issues.

The primary advantages of incorporating this compound into a synthesis strategy include:

-

Overcoming Steric Hindrance: The coupling of an amino acid to a resin-bound valine residue can be notoriously difficult due to the bulky isopropyl side chain of valine. By utilizing the pre-formed this compound dipeptide, the challenging Val-Gly peptide bond is already established, circumventing a potentially low-yielding coupling step on the solid support.

-

Minimizing Racemization: Valine is susceptible to racemization during activation and coupling, a risk that is heightened with prolonged reaction times or the use of certain activation methods.[1] Incorporating the valine residue as part of a dipeptide can help to minimize this side reaction.

-

Disrupting Peptide Aggregation: The formation of secondary structures, such as β-sheets, on the resin can lead to chain aggregation, rendering the N-terminus inaccessible for subsequent coupling steps. The introduction of dipeptides can disrupt these secondary structures, improving the solubility of the growing peptide chain and enhancing coupling efficiency.[2]

The chemical structure of this compound is presented below:

Caption: Chemical Structure of this compound.

Commercial Suppliers of High-Purity this compound

A multitude of chemical suppliers offer this compound, often with varying purity grades and in a range of quantities. It is imperative to source this critical raw material from reputable vendors who can provide comprehensive analytical data and ensure lot-to-lot consistency. The following table provides a non-exhaustive list of established suppliers.

| Supplier | Purity Specification (Typical) | Available Documentation |

| Bachem | >98.0% (HPLC) | CoA, MSDS |

| Chem-Impex | ≥ 98% (HPLC) | CoA, MSDS, Product Specification |

| Sigma-Aldrich (Merck) | ≥98.0% (TLC) | CoA, MSDS |

| Advanced ChemTech | High Purity | CoA, MSDS |

| BroadPharm | High Purity | NMR, MSDS (upon request) |

| Carl ROTH | ≥95 % | CoA, MSDS |

Disclaimer: This list is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence before making a purchasing decision.

A Framework for Supplier and Reagent Qualification

Selecting a supplier based solely on price can be a false economy. The costs associated with failed syntheses, troubleshooting, and project delays due to poor quality starting materials far outweigh any initial savings. A robust qualification process should be implemented for any new supplier or new lot of this compound.

Caption: Decision workflow for supplier and reagent qualification.

Scrutinizing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to the quality of a specific lot of this compound. A comprehensive CoA should include:

-

Product Identification: Name, CAS number (142810-19-3), molecular formula (C22H24N2O5), and molecular weight (396.44 g/mol ).

-

Purity Assessment: The analytical method used (typically HPLC), the purity value (e.g., >98%), and the chromatogram.

-

Identity Confirmation: Data from techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Physical Properties: Appearance, melting point, and optical rotation.

-

Lot Number and Retest/Expiry Date.

Common Impurities and Their Impact on Synthesis

Even in high-purity this compound, trace impurities can be present. Understanding the nature of these impurities is crucial for troubleshooting synthetic issues.

-

Diastereomeric Impurities (Fmoc-D-Val-Gly-OH): The presence of the D-enantiomer will lead to the incorporation of the incorrect stereoisomer into the peptide sequence, potentially impacting its biological activity.

-

Incompletely Protected Species (H-Val-Gly-OH): The free dipeptide can lead to double incorporation events, resulting in insertion sequences.

-

Fmoc-Dipeptide Impurities (e.g., Fmoc-Val-Val-Gly-OH): These can arise during the synthesis of the Fmoc-dipeptide itself and will lead to the insertion of an additional amino acid.[3]

-

β-Alanine Derivatives: These impurities can originate from the Fmoc-protection step and lead to the incorporation of β-alanine into the peptide chain.[4][5]

-

Residual Solvents and Reagents: Trace amounts of solvents or reagents from the manufacturing process can interfere with the coupling reaction. For instance, residual acetic acid can act as a capping agent, leading to truncated sequences.

Experimental Protocols for Incoming Quality Control

It is best practice to perform in-house quality control on all new lots of critical reagents. The following protocols provide a framework for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To verify the purity of this compound and to identify any potential impurities.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 acetonitrile/water.

-

HPLC System: A standard reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient from 30% to 70% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm and 301 nm (the latter is characteristic of the Fmoc group).

-

Data Analysis: Integrate the peak areas to determine the percentage purity. Compare the chromatogram to the supplier's CoA.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a suitable solvent for electrospray ionization (ESI), such as 50:50 acetonitrile/water with 0.1% formic acid.

-

Instrumentation: An ESI mass spectrometer is ideal.

-

Analysis: Infuse the sample and acquire the mass spectrum in positive ion mode.

-

Expected Mass: The expected [M+H]+ ion for C22H24N2O5 is approximately 397.17.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound and to identify any structural impurities.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d6.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Analysis: Acquire a 1H NMR spectrum.

-

Data Interpretation: The spectrum should be consistent with the structure of this compound. Pay close attention to the integration of the peaks to ensure the correct ratio of protons. The presence of unexpected signals may indicate impurities. Spectral data for this compound can be found in public databases for comparison.[6]

Storage and Handling

Proper storage and handling are critical to maintain the purity and stability of this compound.

-

Storage: For long-term storage, it is recommended to store the solid material at -20°C in a desiccated environment.[7][8] Avoid repeated freeze-thaw cycles.

-

Handling: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the Fmoc group.[7] Handle the powder in a well-ventilated area or fume hood.

Conclusion

The use of high-purity this compound is a key strategy for the successful synthesis of challenging peptides. By carefully selecting suppliers based on comprehensive documentation and lot-to-lot consistency, and by implementing a robust in-house quality control program, researchers can ensure the integrity of their starting materials. This diligence at the outset of a project will invariably lead to higher crude peptide purities, simplified purification processes, and more reliable and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(142810-19-3) 1H NMR [m.chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-Val-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Peptide Science

In the landscape of peptide chemistry and drug development, the dipeptide Fmoc-Val-Gly-OH serves as a fundamental building block. Its utility in Solid-Phase Peptide Synthesis (SPPS) for the construction of more complex therapeutic and research peptides is well-established.[1][2] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, offering stability under various conditions and facile removal to allow for sequential chain elongation.[3][4] The structural integrity of this dipeptide is paramount; any impurities or structural ambiguities are propagated through the synthesis, compromising the purity, and potentially the efficacy and safety, of the final peptide.

This guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal structural confirmation and purity assessment of this compound. As senior application scientists, we move beyond mere data presentation, delving into the causality behind the analytical techniques and the interpretation of the spectral data. This document is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references.

I. Molecular Identity and Physicochemical Properties

A foundational aspect of characterization is the confirmation of the molecule's basic properties. These values serve as the initial checkpoint for sample identity.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₅ | [1] |

| Molecular Weight | 396.44 g/mol | [1] |

| CAS Number | 142810-19-3 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (typical) | ≥95% - 98% (HPLC) | [1][5] |

II. Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Pathway

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[6] For this compound, Electrospray Ionization (ESI) is a common technique, as it is a "soft" ionization method that typically preserves the molecular ion.

A. Expected Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 397.4. High-resolution mass spectrometry (HRMS) would provide a more precise mass, allowing for the confirmation of the elemental composition.

B. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides insight into the peptide sequence. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of b- and y-type ions.

The predicted fragmentation pathway for this compound is illustrated below. This pathway is analogous to that of similar dipeptides, such as Fmoc-Gly-DL-Ala.[7]

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Table of Expected Fragment Ions:

| Ion Type | Fragment Structure | Predicted m/z |

| [M+H]⁺ | This compound + H⁺ | 397.4 |

| b₁ | Fmoc-Val⁺ | 340.2 |

| y₁ | H₂N-Gly-OH + H⁺ | 76.1 |

| Immonium Ion | H₂N⁺=CH-CH(CH₃)₂ | 72.1 |

| Fmoc fragment | [Fmoc-CH₂]⁺ | 179.1 |

| Fmoc fragment | [Fmoc]⁺ | 165.1 |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Covalent Structure

NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution.[8] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the dipeptide and revealing exchangeable amide and carboxylic acid protons.

A. Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation : Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer is recommended for adequate signal dispersion.

-

Data Acquisition : Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K).

-

Data Processing : The acquired data should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shift axis is calibrated using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[7]

B. ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts for this compound are based on the known values for Fmoc-Val-OH and Fmoc-Gly-OH.[9][10]

Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc aromatic | 7.90 - 7.30 | m | 8H |

| Val NH | ~7.80 | d | 1H |

| Gly NH | ~8.20 | t | 1H |

| Fmoc CH/CH₂ | 4.35 - 4.20 | m | 3H |

| Val α-CH | ~3.95 | m | 1H |

| Gly α-CH₂ | ~3.70 | d | 2H |

| Val β-CH | ~2.10 | m | 1H |

| Val γ-CH₃ | ~0.90 | d | 6H |

| COOH | ~12.5 | br s | 1H |

C. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Val C=O | ~173 |

| Gly C=O | ~171 |

| Fmoc C=O | ~156 |

| Fmoc aromatic | 144 - 120 |

| Fmoc CH | ~66 |

| Val α-C | ~60 |

| Fmoc CH₂ | ~47 |

| Gly α-C | ~42 |

| Val β-C | ~30 |

| Val γ-C | ~19, ~18 |

The interpretation of these spectra relies on understanding the influence of adjacent electronegative atoms and the overall electronic environment of each nucleus.[11]

IV. Synthesis and Quality Control: A Holistic Approach

The synthesis of this compound is typically achieved through solution-phase peptide coupling. A common method involves the reaction of Fmoc-Valine with a protected Glycine (e.g., Glycine methyl ester), followed by deprotection of the C-terminus. Alternatively, direct coupling of Fmoc-Valine to Glycine can be performed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

The workflow for synthesis and characterization is a cyclical process of synthesis, purification, and analysis to ensure the final product meets the required purity standards.

Caption: Workflow for the synthesis and quality control of this compound.

V. Conclusion: The Power of Comprehensive Characterization

The combination of mass spectrometry and NMR spectroscopy provides a robust and comprehensive toolkit for the structural elucidation and purity assessment of this compound. Mass spectrometry confirms the molecular weight and provides sequence information through fragmentation analysis, while NMR spectroscopy offers a detailed map of the covalent structure. This rigorous analytical approach is not merely an academic exercise; it is a critical component of quality control in peptide synthesis and drug development, ensuring the integrity of the building blocks used to construct potentially life-saving therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. This compound, 5 g, CAS No. 142810-19-3 | Peptides & Biochemicals | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 6. Fmoc-Gly-OH(29022-11-5) MS spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]